Scientific Field: Material Science, Electronics
Summary of the Application: 1,2-Bis(isopropyl)naphthalene derivatives have been used in the development of organic semiconductor materials for ambipolar field-effect transistors.
Methods of Application: The naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond, respectively.
Results or Outcomes: The ambipolar performance was investigated by adjusting the device preparation procedure with the hole and electron mobility of up to 10 2 cm2 V 1 s 1.
Scientific Field: Chemistry, Biochemistry
Summary of the Application: Naphthalene and its derivatives, including 1,2-Bis(isopropyl)naphthalene, are used as fluorescence probes for detecting and imaging purposes.
Methods of Application: Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules.
Summary of the Application: 1,2-Bis(isopropyl)naphthalene derivatives have been used in the development of organic semiconductor materials for OLEDs.
Scientific Field: Industrial Chemistry
Summary of the Application: Naphthalene and its derivatives, including 1,2-Bis(isopropyl)naphthalene, are the most abundant single component of coal tar.
Methods of Application: In industrial practice, distillation of coal tar yields an oil containing about 50% naphthalene, along with twelve other aromatic compounds.
Results or Outcomes: The composition of coal tar varies with coal type and processing, but typical coal tar is about 10% naphthalene by weight.
Scientific Field: Material Science, Renewable Energy
Summary of the Application: 1,2-Bis(isopropyl)naphthalene derivatives have been used in the development of organic semiconductor materials for organic solar cells.
Summary of the Application: Naphthalene and its derivatives, including 1,2-Bis(isopropyl)naphthalene, are used in the production of dyes.
1,2-Bis(isopropyl)naphthalene is an organic compound with the molecular formula and a molar mass of 212.3 g/mol. It consists of a naphthalene core with two isopropyl groups attached to the first and second carbon atoms of the naphthalene structure. This compound is known for its unique physical and chemical properties, including its relatively high boiling point and low solubility in water, which are typical characteristics of polycyclic aromatic hydrocarbons.
The reactivity is influenced by the steric hindrance provided by the isopropyl groups, which can affect both the rate and selectivity of these reactions .
1,2-Bis(isopropyl)naphthalene can be synthesized through several methods:
1,2-Bis(isopropyl)naphthalene finds applications in various fields:
Interaction studies involving 1,2-bis(isopropyl)naphthalene focus on its behavior in different environments:
1,2-Bis(isopropyl)naphthalene shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:
Compound | Structure Type | Unique Features |
---|---|---|
1-Isopropylnaphthalene | Monosubstituted | Exhibits different reactivity due to single substitution |
2-Isopropylnaphthalene | Monosubstituted | Similar reactivity but different steric effects |
1,6-Diisopropylnaphthalene | Disubstituted | Increased steric hindrance affecting reactivity |
1,2-Diisopropylnaphthalene | Disubstituted | Different physical properties due to dual substitution |
The uniqueness of 1,2-bis(isopropyl)naphthalene lies in its specific substitution pattern on the naphthalene ring, which influences its chemical behavior and applications compared to other isomers.
Table: Isomer Distribution in Naphthalene Isopropylation
Reaction Condition | Dominant Isomer | Stability Factor |
---|---|---|
25°C, AlCl₃ catalysis | 1,2-isomer | Kinetic product |
80°C, prolonged reaction | 2,6-isomer | Thermodynamic |
Sequential alkylation mitigates steric challenges:
Separation of 1,2-bis(isopropyl)naphthalene from other positional isomers (e.g., 1,4; 1,5; 2,6) exploits differences in polarity and steric bulk:
Table: Separation Efficiency of Techniques
Method | Isomer Resolution | Key Mechanism |
---|---|---|
Derivatization | High for 1,2 vs. 1,4/2,6 | Selective solubility |
UPC² with Torus 2-PIC | Baseline separation | Steric interaction |
RP-HPLC (polar-embedded) | Moderate to high | Hydrophobicity differences |
Gas chromatography-mass spectrometry analysis represents the gold standard for identification and quantification of 1,2-bis(isopropyl)naphthalene within complex isomeric mixtures [1] [2]. The compound exhibits distinctive mass spectral characteristics with a molecular ion peak at mass-to-charge ratio 212, corresponding to its molecular formula C16H20 [3] [4]. Under electron ionization conditions, the base peak typically appears at the molecular ion mass, with characteristic fragmentation patterns involving sequential loss of isopropyl groups (mass 43) [3] [1].
Research has demonstrated that eight of the ten possible diisopropylnaphthalene isomers can be detected in alkylation products, with seven isomers (1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6- and 2,7-) being successfully separated and identified [4] [5]. Notably, 1,2-diisopropylnaphthalene and 1,8-diisopropylnaphthalene were not found in typical alkylation reaction products, indicating their reduced thermodynamic stability or kinetic accessibility [4] [5].
The isotopic abundance analysis using gas chromatography-mass spectrometry has revealed significant variations in carbon-13 to carbon-12 ratios and deuterium to hydrogen ratios in naphthalene derivatives [3]. The mass spectral data demonstrate isotopic abundance ratios of (PM+1)/PM representing either carbon-13 or deuterium isotopes, with values ranging from decreased ratios of 44.41% to increased ratios of 129.40% depending on treatment conditions [3].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 1,2-bis(isopropyl)naphthalene through distinctive chemical shift patterns for both proton and carbon-13 nuclei [6] [7] [8]. The aromatic proton signals in the naphthalene ring system appear in the characteristic downfield region between 7.4 and 7.9 parts per million, with specific splitting patterns reflecting the substitution pattern [8] [9].
The isopropyl substituent groups generate characteristic multipicity patterns in proton nuclear magnetic resonance spectra [8]. The methine proton of the isopropyl group typically appears as a septet around 2.8 to 3.5 parts per million due to coupling with six equivalent methyl protons, while the methyl groups appear as doublets in the aliphatic region between 1.2 and 1.4 parts per million [6] [1] [4].
Carbon-13 nuclear magnetic resonance analysis reveals substituent effects that alter chemical shifts throughout the naphthalene framework [7] [8]. The aromatic carbon signals appear between 127 and 134 parts per million, with specific chemical shift variations dependent on the substitution pattern and electronic environment [7] [9]. The isopropyl carbon atoms exhibit characteristic resonances, with the quaternary carbon appearing around 28-35 parts per million and the methyl carbons appearing in the aliphatic region around 22-25 parts per million [6] [8].
Two-dimensional nuclear magnetic resonance techniques, including homonuclear correlation spectroscopy and heteronuclear single quantum correlation, have proven essential for resolving overlapping one-dimensional signals and determining connectivity patterns within the aromatic naphthalene framework [6]. These advanced techniques enable unambiguous assignment of hydrogen and carbon atoms from the aromatic naphthalene ring system, particularly important for complex substituted derivatives [6].
Studies of naphthalene derivatives have demonstrated that the presence of substituent groups not aligned coplanarly with the naphthalene ring exerts spatial influence on proton nuclear magnetic resonance signal manifestation, alongside electronic effects [6]. This spatial influence provides valuable structural information about molecular conformation and steric interactions in substituted naphthalene compounds [6].
The molecular geometry of 1,2-bis(isopropyl)naphthalene is based on the fundamental naphthalene framework, which consists of two fused benzene rings in a planar arrangement [10] [11]. The parent naphthalene molecule exhibits a monoclinic crystal system with space group P21/a, containing two molecules per unit cell [12] [11]. The unit cell dimensions for naphthalene are: a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, and β = 122.7° [12] [11].
Within the naphthalene molecular framework, the carbon-carbon bond lengths are not uniform [10]. The bonds C1-C2, C3-C4, C5-C6, and C7-C8 measure approximately 1.37 Å (137 picometers), while the remaining carbon-carbon bonds are approximately 1.42 Å (142 picometers) in length [10]. This bond length alternation, established through X-ray diffraction studies, reflects the electronic structure and aromaticity of the naphthalene system [10].
The introduction of isopropyl substituents at the 1,2-positions creates steric interactions that influence the overall molecular geometry. The isopropyl groups adopt conformations that minimize steric hindrance while maintaining optimal orbital overlap with the aromatic system. The methyl groups of the isopropyl substituents typically adopt staggered conformations relative to the naphthalene plane to minimize steric repulsion [13] [14].
Crystallographic studies of related naphthalene derivatives have revealed that substituent groups can induce deviations from planarity in the naphthalene framework [13] [14]. The degree of deviation depends on the size and electronic properties of the substituents, with bulky groups like isopropyl potentially causing slight out-of-plane distortions [13] [14].
The molecular symmetry of 1,2-bis(isopropyl)naphthalene deviates from the higher symmetry observed in unsubstituted naphthalene. While naphthalene exhibits D2h symmetry in the gas phase, substitution reduces the molecular symmetry, affecting both the crystal packing and spectroscopic properties [9]. Solid-state nuclear magnetic resonance studies have demonstrated that crystalline environments can further reduce molecular symmetry below that observed in isolated molecules [9].
Temperature-dependent crystallographic studies of naphthalene have shown significant changes in molecular motion and crystal packing as temperature varies [15]. Multi-temperature X-ray and neutron diffraction data reveal that low-frequency molecular motions can be expressed in terms of molecular translations and librations, with additional contributions from high-frequency internal modes [15].
The solubility characteristics of 1,2-bis(isopropyl)naphthalene reflect its predominantly hydrophobic nature, with an estimated XLogP3-AA value of 5.4 indicating high lipophilicity [16]. This high lipophilicity suggests limited water solubility and enhanced solubility in non-polar organic solvents [16].
Comparative studies of related isopropylnaphthalene derivatives provide insight into solubility trends within this compound class [17] [18]. The mono-substituted 2-isopropylnaphthalene demonstrates slight solubility in chloroform and ethyl acetate, suggesting that the bis-substituted analog would exhibit similar or enhanced solubility in these solvents [17] [18].
Phase behavior studies of naphthalene derivatives confined in mesoporous silicas have revealed depression of phase transition temperatures compared to bulk behavior [19] [20]. These confinement effects demonstrate that molecular interactions with surfaces can significantly alter thermodynamic properties, with depression and freeze-melt hysteresis generally greater in spherical pores compared to cylindrical pores [19] [20].
The phase transition behavior of naphthalene and its derivatives shows complex polymorphism under various conditions [21]. Molecular dynamics studies have identified the possibility of transient rotator phases in naphthalene compounds, where rotational jumps precede the onset of full melting with translational diffusion [21]. This two-step melting process has been observed in naphthalene but not in related polycyclic aromatic hydrocarbons like anthracene [21].
Liquid crystalline behavior has been observed in certain naphthalene derivatives with appropriate substituent patterns [22] [14]. Studies of 2,6-disubstituted naphthalene derivatives have shown formation of stable enantiotropic mesophases including Smectic A and Nematic phases [22] [14]. The mesophase behavior appears independent of alkyl chain length in these systems, suggesting that the naphthalene core provides the primary structural framework for liquid crystalline organization [22] [14].
The boiling points of diisopropylnaphthalene isomers span a narrow range from 308.6°C to 319.6°C, with 1,2-bis(isopropyl)naphthalene expected to fall within this range [23]. The close proximity of boiling points among isomers creates significant challenges for separation by conventional distillation techniques [23]. The melting points of diisopropylnaphthalene isomers show greater variation, ranging from -3.0°C for the 2,7-isomer to 69.5°C for the 2,6-isomer [23].
Crystallization behavior of diisopropylnaphthalene isomers has been exploited for purification purposes [24]. Static melt crystallization has proven effective for separating target isomers from complex mixtures, with the process involving sequential crystallization, sweating, and melting stages to achieve high purity products [24]. The distinctive melting point differences between isomers provide the thermodynamic driving force for this separation approach [24].
Environmental factors significantly influence the phase behavior of naphthalene derivatives [19] [20]. Temperature variations, pressure changes, and the presence of other molecules can alter phase transition temperatures and stability regions [19] [20]. Understanding these environmental effects is crucial for predicting behavior under various processing and application conditions [19] [20].